3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide
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Description
3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C11H11F4N3O3S and its molecular weight is 341.28. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Herbicidal Activity
The compound has been involved in the synthesis of various derivatives for herbicidal applications. Research on similar compounds indicates that they can effectively function as herbicides. For instance, a study synthesized a related compound and found it to exhibit significant herbicidal activity (Liu et al., 2008).
Antimicrobial Activities
Compounds structurally related to 3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide have been studied for their antimicrobial properties. A study focusing on linezolid-like molecules, which bear structural resemblance, showed good antitubercular activities (Başoğlu et al., 2012).
Antioxidant and Anticancer Activities
Research has also been conducted on derivatives of this compound for their antioxidant and anticancer activities. For example, a study on novel derivatives found that some compounds exhibited antioxidant activity stronger than ascorbic acid and were cytotoxic against specific cancer cell lines (Tumosienė et al., 2020).
Shelf-Stable Electrophilic Reagents
Compounds like this compound have been explored for their potential as shelf-stable electrophilic reagents. Such reagents are crucial in pharmaceutical and agrochemical industries for introducing specific functional groups like the trifluoromethylthio group into drug molecules, enhancing properties like lipophilicity and chemical stability (Shao et al., 2015).
Properties
IUPAC Name |
3,3,3-trifluoro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N3O3S/c1-17-8-3-6(12)7(16-10(19)5-11(13,14)15)4-9(8)18(2)22(17,20)21/h3-4H,5H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTJDVMNPRTTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CC(F)(F)F)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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